molecular formula C22H36N4O B5213088 1'-(1-ethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

1'-(1-ethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B5213088
M. Wt: 372.5 g/mol
InChI Key: OAZYRFLFUJANAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(1-ethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as JNJ-42165279, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine-based compounds, which have been found to possess a wide range of pharmacological activities.

Mechanism of Action

1'-(1-ethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide acts as a potent and selective antagonist of the NOP receptor. The NOP receptor is a GPCR that is widely distributed in the central nervous system and plays a crucial role in the modulation of pain, anxiety, and stress-related behaviors. By blocking the NOP receptor, 1'-(1-ethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide can reduce pain, anxiety, and stress-related behaviors.
Biochemical and Physiological Effects:
1'-(1-ethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to produce a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain, anxiety, and stress-related behaviors. It has also been found to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1'-(1-ethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is its selective activity against the NOP receptor, which makes it a valuable tool for studying the role of this receptor in various diseases. However, one of the limitations of 1'-(1-ethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is its poor solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

1'-(1-ethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has shown promising results in preclinical studies, and there is a growing interest in its potential therapeutic applications. Some of the future directions for research on 1'-(1-ethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide include:
1. Clinical trials to evaluate its safety and efficacy in various diseases.
2. Development of more potent and selective NOP receptor antagonists.
3. Investigation of the role of the NOP receptor in various diseases and the potential therapeutic applications of NOP receptor antagonists.
4. Development of novel formulations to improve the solubility and bioavailability of 1'-(1-ethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide.
Conclusion:
In conclusion, 1'-(1-ethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its selective activity against the NOP receptor makes it a valuable tool for studying the role of this receptor in various diseases. However, further research is needed to evaluate its safety and efficacy in clinical trials and to develop more potent and selective NOP receptor antagonists.

Synthesis Methods

The synthesis of 1'-(1-ethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of 1-(3-pyridinylmethyl)piperidine-4-carboxylic acid with 1-ethylpropylamine. The reaction is carried out under reflux in an inert atmosphere using a suitable solvent. The resulting product is then purified using standard chromatographic techniques to obtain the pure compound.

Scientific Research Applications

1'-(1-ethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess potent and selective activity against the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of pain, anxiety, and stress-related behaviors.

properties

IUPAC Name

1-(1-pentan-3-ylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O/c1-3-20(4-2)25-14-9-21(10-15-25)26-12-7-19(8-13-26)22(27)24-17-18-6-5-11-23-16-18/h5-6,11,16,19-21H,3-4,7-10,12-15,17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZYRFLFUJANAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(CC1)N2CCC(CC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(1-ethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.